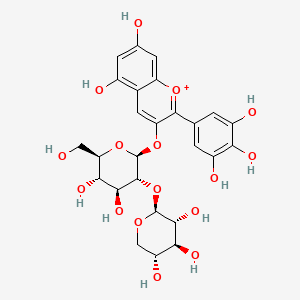

Delphinidin 3-sambubioside

Description

Other Reported Plant Species

While most prominently known in Hibiscus sabdariffa, Delphinidin (B77816) 3-sambubioside has been identified in several other plants. Research has detected this compound, although not always quantified, in a diverse range of species, suggesting its potential as a biomarker for the consumption of these foods. spkx.net.cn

Annona reticulata : Commonly known as custard apple or bullock's heart, this tropical fruit has been found to contain Delphinidin 3-sambubioside. spkx.net.cn The fruit pulp is a source of various primary and secondary metabolites, including tannins, flavonoids, and alkaloids. plantsjournal.comresearchgate.net

Lupinus albus : Also known as white lupin, this legume is valued for its high protein content. nih.gov this compound has been detected in this plant. spkx.net.cn

Corylus avellana : The common hazelnut has been reported to contain this compound. spkx.net.cn Hazelnuts are rich in proteins, healthy lipids, and phenolic compounds. europa.eunih.gov

Foeniculum vulgare : Fennel, a perennial herb, is another plant where this compound has been identified. spkx.net.cnresearchgate.net

Rorippa nasturtium-aquaticum : Commonly known as watercress, this aquatic plant has been reported to contain this compound. spkx.net.cn

Aronia melanocarpa : Black chokeberry is exceptionally rich in anthocyanins; however, detailed analyses show that its anthocyanin profile is dominated by cyanidin-3-galactoside, cyanidin-3-glucoside, cyanidin-3-arabinoside, and cyanidin-3-xyloside. nih.govmdpi.comaloki.hu Current research does not support the significant presence of this compound in Aronia melanocarpa. nih.govmdpi.comaloki.hu

Sambucus nigra : The fruit of the elderberry is a rich source of anthocyanins, primarily cyanidin-3-glucoside and cyanidin-3-sambubioside. nih.govnih.gov While some cultivars may contain trace amounts of other delphinidin derivatives like delphinidin-3-rutinoside, this compound is not a major reported anthocyanin in Sambucus nigra. nih.govusamvcluj.romdpi.commdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C26H29O16+ |

|---|---|

Molecular Weight |

597.5 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C26H28O16/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33)/p+1/t14-,17-,19+,20-,21+,22-,24-,25+,26-/m1/s1 |

InChI Key |

TWYYVOVDSNRIJM-AFAGGVQESA-O |

SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |

Synonyms |

delphinidin 3-sambubioside |

Origin of Product |

United States |

Distribution Within Plant Tissues

The accumulation of Delphinidin (B77816) 3-sambubioside is not uniform throughout the plant; it is typically concentrated in specific tissues, particularly those exposed to light, such as flowers and fruits, where it plays a role in attracting pollinators and protecting against oxidative stress.

The primary tissues where Delphinidin 3-sambubioside is found in significant quantities are the calyces and fruits of certain plants. ashs.orgcirad.frunirioja.es

Calyces : The most notable concentration of this compound is found in the dried calyces of Hibiscus sabdariffa (Roselle). cirad.frmdpi.comcore.ac.uknih.govnih.gov It is one of the two major anthocyanins, along with cyanidin-3-sambubioside, responsible for the deep red color of the calyces, which are used to make popular beverages and herbal medicines. cirad.frunirioja.esmdpi.comnordgen.org Studies have quantified its concentration in various Hibiscus sabdariffa accessions, showing it to be the predominant anthocyanin. ashs.org The compound has also been isolated from the leaves of H. sabdariffa. ashs.orgresearchgate.net

Fruits : this compound is also present in the fruits of some plant species. It has been detected in redcurrants (Ribes rubrum). spkx.net.cn However, in red currants, it is considered a minor anthocyanin, with cyanidin-based anthocyanins being the most abundant. The compound can also be found in the tissues of other fruits where it has been identified. spkx.net.cn

Table 1: Reported Natural Occurrence of this compound in Various Plant Species

Table 2: Distribution and Concentration of this compound in Plant Tissues

Table 3: List of Mentioned Compounds

Isolation, Purification, and Analytical Methodologies

Extraction Techniques from Botanical Sources

The initial step in obtaining Delphinidin (B77816) 3-sambubioside involves its extraction from plant materials. A common and effective method is solvent extraction, often utilizing methanol (B129727) or ethanol (B145695) mixed with a small amount of acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). rajpub.comsemanticscholar.org The acidification of the solvent is crucial as it helps to stabilize the anthocyanin structure in its colored flavylium (B80283) cation form, preventing degradation during the extraction process.

For instance, dried and powdered petals of Hibiscus sabdariffa have been successfully extracted using methanol containing 0.1% (v/v) TFA at room temperature. rajpub.com Another approach involves using a 70% ethanol solution with a solid-to-solvent ratio of 1:10, maintained at 50°C for 2 hours, with 0.1% HCl for acidification. Ultrasound-assisted extraction (UAE) has also been employed to obtain anthocyanin-rich extracts from hibiscus flowers. acs.orgmdpi.com This technique can enhance extraction efficiency. Following extraction, the crude mixture is typically concentrated under reduced pressure to yield a residue rich in Delphinidin 3-sambubioside and other related compounds.

Optimization of extraction parameters has been explored using response surface methodology (RSM), which identified optimal conditions as 60°C, 90 minutes, and a 1:15 solid-to-solvent ratio, leading to a significant increase in the yield of this compound.

Purification Strategies

Bioassay-Guided Fractionation

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds from a complex mixture by systematically testing fractions for a specific biological activity. This approach has been successfully applied to isolate this compound from the aqueous extract of dried Hibiscus sabdariffa calyces. nih.govresearchgate.net In this process, the in vitro angiotensin-converting enzyme (ACE) inhibition assay was used as a biological monitor. nih.govresearchgate.net The crude extract was fractionated, and each fraction was tested for its ability to inhibit ACE. The most active fractions were then subjected to further purification steps, ultimately leading to the isolation of this compound as one of the primary active constituents. nih.govresearchgate.net

Analytical Techniques for Identification and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Detection Methods (e.g., Photodiode Array Detection)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the most common and reliable technique for the identification and quantification of this compound in various research matrices, such as plant extracts and biological samples. analis.com.mynih.govresearchgate.net This method allows for the separation of individual anthocyanins from a complex mixture based on their differential partitioning between a stationary phase (typically a C18 reversed-phase column) and a mobile phase. rajpub.comanalis.com.my

The mobile phase often consists of a gradient of two solvents, such as water acidified with formic acid or TFA and an organic solvent like acetonitrile (B52724) or methanol. rajpub.comanalis.com.mynih.gov The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths, which is crucial for identifying anthocyanins as they have a characteristic maximum absorbance at around 520 nm. rajpub.comanalis.com.mynih.gov By comparing the retention times and UV-Vis spectra of the peaks in a sample to those of a known standard, this compound can be identified and quantified. analis.com.my This method has been validated for its accuracy, precision, and linearity in various studies. analis.com.mynih.gov

Spectroscopic Methods (e.g., NMR, MS) for Structural Elucidation

For the definitive structural elucidation of this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. nih.gov

Mass Spectrometry (MS) , particularly when coupled with a liquid chromatography system (LC-MS), provides crucial information about the molecular weight of the compound and its fragmentation pattern. openagrar.de Electrospray ionization (ESI) is a commonly used ionization technique for analyzing anthocyanins. nih.govacs.org The mass spectrum of this compound shows a characteristic molecular ion peak and fragment ions corresponding to the loss of the sambubiose sugar moiety, which helps in its identification. openagrar.de

Nuclear Magnetic Resonance (NMR) spectroscopy , including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, HSQC, and HMBC), provides detailed information about the connectivity of atoms within the molecule. nih.govnih.govcapes.gov.br These techniques have been used to confirm the structure of this compound, including the specific attachment point of the sambubiose to the delphinidin aglycone and the nature of the glycosidic linkages within the disaccharide. nih.govcapes.gov.br

Chromatographic Assays for Biological Activity Determination (e.g., XO inhibitory activity)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), have been pivotal in accurately determining the biological activity of compounds like this compound. A significant application of these assays is in the evaluation of enzyme inhibitory activity, such as the inhibition of xanthine (B1682287) oxidase (XO), an enzyme linked to hyperuricemia.

Traditional spectrophotometric methods for measuring XO inhibitory activity rely on detecting the absorbance of the product, uric acid, at 290 nm. However, this method is often unsuitable for anthocyanins, including this compound, because the anthocyanins themselves, along with the substrate xanthine, exhibit strong absorption at this same wavelength. oup.com This interference can lead to inaccurate measurements of uric acid formation and, consequently, an incorrect assessment of inhibitory potency. oup.comoup.com

To overcome this limitation, a specific HPLC-based assay has been developed to accurately quantify the XO inhibitory activities of anthocyanins. oup.comoup.com This method effectively separates the product, uric acid, from the substrate (xanthine) and the potential inhibitors (anthocyanins), allowing for precise calculation of the amount of uric acid generated during the enzymatic reaction. oup.comoup.com The assay typically involves incubating the inhibitor with bovine milk xanthine oxidase and xanthine, followed by analysis of the reaction mixture by HPLC to measure the peak area of the newly formed uric acid. oup.com

Research utilizing this HPLC-based assay has demonstrated that this compound is a potent inhibitor of xanthine oxidase. oup.com In a comparative study of 18 different anthocyanins, this compound exhibited the strongest inhibitory activity, with a half-maximal inhibitory concentration (IC₅₀) of 17.1 μM. oup.comoup.com This potency is notable as it is comparable to that of allopurinol (B61711) (IC₅₀ = 7.2 μM), a well-established drug used for treating hyperuricemia. oup.comoup.com The inhibitory activities of various anthocyanins against xanthine oxidase, as determined by this chromatographic method, are detailed in the table below. oup.comoup.com

The findings suggest that the specific structure of this compound, particularly the nature of its B-ring and the sambubioside glycoside, is crucial for its strong interaction with and inhibition of the xanthine oxidase enzyme. oup.comoup.com Molecular docking studies further support this, indicating that this compound can bind to key residues in the active site of xanthine oxidase, thereby blocking substrate entry. oup.comnih.gov

Table 1: Xanthine Oxidase (XO) Inhibitory Activity of Various Anthocyanins

| Compound | IC₅₀ (μM) |

|---|---|

| This compound (D3S) | 17.1 |

| Pelargonidin (B1210327) 3-rhamnoside (Pg3R) | >2000 |

| Peonidin 3-arabinoside (Pn3A) | 185.3 |

| Malvidin 3-galactoside (M3G) | 162.5 |

| Delphinidin 3-rhamnoside (D3R) | 199.1 |

| Cyanidin (B77932) 3-arabinoside (C3A) | >2000 |

| Malvidin 3-arabinoside (M3A) | 1083.5 |

| Delphinidin 3-arabinoside (D3A) | 1142.3 |

| Delphinidin 3-galactoside (D3G) | 1347.1 |

| Allopurinol (Positive Control) | 7.2 |

Data sourced from a study that evaluated 18 anthocyanins; only those with determined IC₅₀ values or noted as >2000 μM are included for clarity. oup.comoup.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Allopurinol |

| Cyanidin 3-arabinoside |

| Delphinidin 3-arabinoside |

| Delphinidin 3-galactoside |

| Delphinidin 3-rhamnoside |

| This compound |

| Malvidin 3-arabinoside |

| Malvidin 3-galactoside |

| Pelargonidin 3-rhamnoside |

| Peonidin 3-arabinoside |

| Uric acid |

Biosynthesis and in Vivo Metabolism

Anthocyanin Biosynthesis Pathways and Precursors

Delphinidin (B77816) 3-sambubioside, like other anthocyanins, is synthesized via the flavonoid branch of the phenylpropanoid pathway. frontiersin.org This intricate metabolic process begins with the amino acid phenylalanine, which is converted into coumaroyl-CoA. frontiersin.orgmdpi.com The biosynthesis of the delphinidin aglycone, the core structure of the final compound, proceeds through a series of enzymatic reactions involving key precursors and enzymes.

The primary precursors for the anthocyanin skeleton are coumaroyl-CoA and malonyl-CoA. frontiersin.orgnih.gov The pathway is broadly categorized into early and late biosynthetic stages. frontiersin.org The key enzymes that catalyze the sequential steps to form the delphinidin aglycone are outlined below:

Chalcone (B49325) Synthase (CHS) : Initiates the flavonoid pathway by catalyzing the condensation of one molecule of coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comnih.gov

Chalcone Isomerase (CHI) : Converts naringenin chalcone to naringenin, a flavanone (B1672756). nih.gov

Flavanone 3-hydroxylase (F3H) : Hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK). mdpi.comnih.gov

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) : These enzymes are critical for determining the hydroxylation pattern of the B-ring, which dictates the final color. F3'5'H is the key enzyme for delphinidin biosynthesis, as it hydroxylates DHK at both the 3' and 5' positions to produce dihydromyricetin (B1665482) (DHM). mdpi.comnih.govfrontiersin.org The delphinidin pathway is one of three major branches, alongside the cyanidin (B77932) and pelargonidin (B1210327) pathways. frontiersin.org

Dihydroflavonol 4-reductase (DFR) : Reduces the dihydroflavonol (in this case, dihydromyricetin) to its corresponding leucoanthocyanidin, leucodelphinidin. mdpi.comnih.gov

Anthocyanidin Synthase (ANS) : Also known as leucoanthocyanidin dioxygenase (LDOX), this enzyme catalyzes the oxidation of leucodelphinidin to form the unstable colored aglycone, delphinidin. nih.govmdpi.com

The expression of these structural genes is transcriptionally regulated by a complex of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. frontiersin.org

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Chalcone Synthase | CHS | Condenses coumaroyl-CoA and malonyl-CoA | mdpi.comnih.gov |

| Chalcone Isomerase | CHI | Isomerizes chalcone to a flavanone | nih.gov |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanone to a dihydroflavonol | mdpi.comnih.gov |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Key enzyme for delphinidin synthesis; creates dihydromyricetin | nih.govfrontiersin.org |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonol to leucoanthocyanidin | mdpi.comnih.gov |

| Anthocyanidin Synthase | ANS | Oxidizes leucoanthocyanidin to anthocyanidin (delphinidin) | nih.govmdpi.com |

Glycosylation Mechanisms: Formation of the Sambubioside Linkage

Once the delphinidin aglycone is formed, it undergoes glycosylation, a crucial modification that enhances its stability and water solubility. nih.govnih.gov This process involves the attachment of sugar moieties, catalyzed by enzymes known as glycosyltransferases (GTs). nih.govgenome.jp Delphinidin 3-sambubioside features a disaccharide, sambubiose (composed of xylose and glucose), attached at the C-3 position of the delphinidin core. foodb.ca

The formation of the sambubioside linkage is a multi-step process:

First, a glucosyltransferase, often a UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UF3GT), attaches a glucose molecule to the 3-hydroxyl group of the delphinidin aglycone, forming delphinidin 3-O-glucoside. nih.gov

Subsequently, a second glycosyltransferase catalyzes the addition of a xylose molecule to the glucose moiety to form the final sambubioside structure.

Research in various plant species has shed light on the specific enzymes involved. Studies on Ranunculus asiaticus have identified unigenes encoding for glycosyltransferases that sequentially add glucose and then xylose to the anthocyanidin backbone to form the sambubioside. Similarly, integrative omics analysis in djulis (Chenopodium formosanum) identified a glucosyltransferase (3GGT) responsible for the subsequent glycosylation of anthocyanin 3-O-glucosides, a process that stabilizes the molecule for transport and storage. mdpi.com The glycosylation typically occurs at the C-3 position of the anthocyanidin. nih.gov

In Vivo Metabolic Fate in Animal Models (e.g., rats, mice)

The metabolic fate of anthocyanins, including this compound, has been investigated in animal models to understand their absorption, distribution, and transformation within the body.

Studies in animal models have consistently shown that anthocyanins are primarily absorbed in their intact glycosidic form rather than as their aglycone counterparts. cybassets.comresearchgate.net For instance, after oral administration of delphinidin 3-O-glucoside (Dp3G) to rats, the intact glycoside was detected in the plasma as early as 15 minutes post-administration. researchgate.net Similar findings were reported for other delphinidin glycosides, where they are absorbed, distributed, and excreted in their intact form, complete with the sugar moiety. frontiersin.org While some absorption can occur in the stomach and small intestine, a significant portion of ingested anthocyanins can reach the colon intact. frontiersin.orgcybassets.com A study in Wistar rats demonstrated that after administering an aqueous extract of Hibiscus sabdariffa, which is rich in this compound, approximately 76.19% of the ingested compound was available in its intact form in the colon after 12 hours. researchgate.net

Following absorption, delphinidin glycosides undergo metabolic transformations, primarily methylation. In a study involving rats administered Delphinidin 3-glucoside (Dp3G), a major metabolite was detected in the plasma and identified as 4'-O-methyl Delphinidin 3-glucoside (MDp3G). researchgate.net This methylation occurs on the 4'-hydroxyl group of the B-ring and is likely catalyzed by catechol-O-methyltransferase (COMT). frontiersin.org This methylated metabolite was found to be a major form in several tissues, particularly the liver. researchgate.net Although direct metabolic studies on this compound are less common, it is expected to follow a similar metabolic pathway, yielding methylated forms of the intact glycoside.

After absorption and metabolism, delphinidin compounds and their metabolites are distributed to various tissues. In rats given Dp3G, the anthocyanin profiles in tissues were markedly different from those in the blood plasma. researchgate.net The primary anthocyanins found in the liver and kidney were O-methylated derivatives. researchgate.net Specifically, 4'-O-methyl Dp3G was identified as a major metabolite in several tissues, with a notable presence in the liver. researchgate.net Studies on other anthocyanins have also shown deposition in tissues such as the lung and heart. mdpi.com This indicates that while the parent glycoside is absorbed, the methylated metabolites exhibit a significant distribution profile throughout the body. frontiersin.orgresearchgate.net

| Aspect | Finding | Animal Model | Reference |

|---|---|---|---|

| Absorption Form | Absorbed primarily as intact glycoside | Rats, Mice | frontiersin.orgcybassets.comresearchgate.net |

| Colonic Availability | ~76% of ingested this compound available in colon after 12h | Rats | researchgate.net |

| Primary Metabolite | 4'-O-methyl Delphinidin 3-glucoside (from Dp3G) | Rats | researchgate.net |

| Tissue Distribution | O-methylated metabolites are major forms in liver and kidney | Rats | researchgate.net |

| Other Tissue Deposition | Anthocyanins can be deposited in lung and cardiac tissues | Ruminants | mdpi.com |

Investigation of Biological Activities and Underlying Molecular Mechanisms

Anti-inflammatory Activities

Delphinidin (B77816) 3-sambubioside (Dp3-Sam) has been shown to possess significant anti-inflammatory capabilities. Research has highlighted its role in reducing inflammation in both cellular and animal models, suggesting its potential as a therapeutic agent.

Inhibition of Inflammatory Mediators (e.g., iNOS, NO, IL-6, MCP-1, TNF-α) in Cellular and Animal Models

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Delphinidin 3-sambubioside has been observed to effectively reduce the production of several key inflammatory mediators. cybassets.comnih.gov This includes a dose-dependent inhibition of inducible nitric oxide synthase (iNOS) expression and subsequent nitric oxide (NO) production. cybassets.commedchemexpress.comchemsrc.com Furthermore, the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) was also significantly suppressed in the presence of this compound. cybassets.comnih.govresearchgate.net

These findings from cellular models are corroborated by in vivo animal studies. In a mouse model of LPS-induced paw edema, administration of this compound resulted in a marked reduction in swelling. cybassets.comnih.gov This was accompanied by a decrease in the serum levels of IL-6, MCP-1, and TNF-α, further confirming the compound's anti-inflammatory effects in a living organism. cybassets.comnih.gov

Table 1: Effect of this compound on Inflammatory Mediators

| Mediator | Model | Effect | Reference |

|---|---|---|---|

| iNOS | RAW 264.7 cells | Inhibition of expression | cybassets.commedchemexpress.comchemsrc.com |

| NO | RAW 264.7 cells | Reduction in production | cybassets.comresearchgate.net |

| IL-6 | RAW 264.7 cells, Mouse model | Reduction in production/levels | cybassets.comnih.govresearchgate.net |

| MCP-1 | RAW 264.7 cells, Mouse model | Reduction in production/levels | cybassets.comnih.govresearchgate.net |

| TNF-α | RAW 264.7 cells, Mouse model | Reduction in production/levels | cybassets.comnih.govresearchgate.net |

Modulation of Key Signaling Pathways

The anti-inflammatory actions of this compound are attributed to its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response.

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to downregulate this pathway. cybassets.comnih.govmedchemexpress.comresearchgate.net It achieves this by inhibiting the degradation of IκB, a protein that keeps NF-κB inactive in the cytoplasm. medchemexpress.comchemsrc.com By preventing IκB degradation, this compound suppresses the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. chemsrc.com

The mitogen-activated protein kinase (MAPK) pathway, particularly the MEK1/2-ERK1/2 cascade, is another crucial signaling route in inflammation. This compound has been found to suppress the phosphorylation of both MEK1/2 and its downstream target, ERK1/2, in LPS-stimulated macrophages. cybassets.comnih.govmedchemexpress.comchemsrc.com This inhibition of the MEK/ERK signaling pathway contributes to the compound's anti-inflammatory effects. cybassets.com

Activator protein-1 (AP-1) is a transcription factor that plays a role in inflammation and cancer. mdpi.com this compound has been reported to inhibit the activities of AP-1, contributing to its anti-inflammatory and potential anti-cancer properties. researchgate.net

In addition to its specific effects on the MEK1/2-ERK1/2 cascade, this compound also influences the broader MAPK signaling pathway. cybassets.com While its most pronounced effect is on ERK1/2 phosphorylation, it is part of a larger family of kinases that regulate inflammatory responses. cybassets.com Studies have shown that delphinidin, the aglycone of this compound, can suppress the phosphorylation of JNK1/2 and p38 kinase, other components of the MAPK pathway. cybassets.com Although this compound itself shows a more selective inhibition of ERK1/2, its interaction with the MAPK pathway is a key aspect of its anti-inflammatory mechanism. cybassets.com

Table 2: Modulation of Signaling Pathways by this compound

| Signaling Pathway | Key Molecules Affected | Effect | Reference |

|---|---|---|---|

| NF-κB | IκB, p65 | Downregulation | cybassets.comnih.govmedchemexpress.comresearchgate.net |

| MEK1/2-ERK1/2 | MEK1/2, ERK1/2 | Suppression of phosphorylation | cybassets.comnih.govmedchemexpress.comchemsrc.com |

| AP-1 | AP-1 | Inhibition of activity | researchgate.net |

| MAPK | ERK1/2 | Suppression of phosphorylation | cybassets.com |

Inhibition of AP-1 Transcription Factors

Antioxidant Properties

This compound exhibits notable antioxidant capabilities, which are attributed to its specific chemical structure. These properties are fundamental to its protective effects against cellular damage.

This compound demonstrates a dual role in the context of Reactive Oxygen Species (ROS). As a potent antioxidant, it can scavenge free radicals and ROS, thereby protecting cells from oxidative damage. This activity is largely due to the numerous electron-donating hydroxyl groups in its structure. nih.gov Delphinidin derivatives, in particular, have been noted for their significant capacity to scavenge superoxide (B77818) anions.

Conversely, in certain contexts, such as in cancer cells, this compound can induce apoptosis through a pathway mediated by ROS. nih.govtargetmol.com Studies on human leukemia (HL-60) cells showed that the compound caused a time- and dose-dependent increase in intracellular ROS levels. nih.gov This elevation of ROS triggers a cascade of events leading to programmed cell death. nih.govmdpi.com The use of antioxidants was found to block the ROS generation and subsequent apoptosis induced by this compound, confirming that ROS production is a key mechanism in its anti-cancer activity. nih.gov This suggests that the compound's effect on ROS is context-dependent, acting as a scavenger in healthy cells and a pro-oxidant inducer in specific cancer cell lines to trigger apoptosis.

Table 1: Antioxidant and ROS-Related Activities of this compound This table is interactive. Click on the headers to sort.

| Activity | Mechanism | Observed Effect | Cell Line/Model | Citations |

|---|---|---|---|---|

| Antioxidant | Free radical scavenging | Protection from oxidative damage | General | |

| Antioxidant | Superoxide anion scavenging | Contributes to ~80% of scavenging capacity in Hibiscus extracts | In vitro | |

| Pro-oxidant | Induction of intracellular ROS | Triggers apoptosis | HL-60 Leukemia Cells | nih.govmdpi.com |

| Regulation | ROS-mediated mitochondrial dysfunction | Leads to cell death | HL-60 Leukemia Cells | nih.govtargetmol.com |

The antioxidant activity of this compound is intrinsically linked to its molecular structure as a hydrogen donor and acceptor. nih.govnih.gov The delphinidin aglycone possesses six hydrogen bond donor atoms and six hydrogen bond acceptor atoms, primarily in the form of hydroxyl (-OH) groups on its A and B rings. nih.gov This structural feature allows the molecule to readily donate a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action for anthocyanins. nih.gov The presence of multiple hydroxyl groups is considered a key factor for its potent biological and antioxidant activities. nih.govnih.gov

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Regulation

Anti-Proliferative and Apoptosis-Inducing Activities in Cell Lines (e.g., leukemia cells)

This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a form of programmed cell death. cybassets.com This activity has been particularly documented in human promyelocytic leukemia (HL-60) cells. nih.govcybassets.com Research demonstrates that the compound induces apoptosis in these cells in a dose-dependent manner, highlighting its potential as a cytotoxic agent against specific cancer types. nih.govresearchgate.netscirp.org

The primary mechanism by which this compound induces apoptosis in leukemia cells is through the intrinsic, or mitochondrial, pathway. nih.govtargetmol.com This process is initiated by the compound's ability to increase intracellular ROS levels. nih.govmdpi.com The resulting oxidative stress leads to mitochondrial dysfunction, characterized by several key molecular events. nih.gov

Molecular data shows that treatment with this compound leads to a loss of the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.comebi.ac.uk Furthermore, it induces the truncation of Bid, a pro-apoptotic protein, which facilitates the pro-apoptotic signaling cascade at the mitochondrial level. nih.govebi.ac.uk The release of cytochrome c is a critical step that commits the cell to apoptosis. mdpi.com

Following the initiation of the mitochondrial pathway, this compound triggers a cascade of enzyme activations involving a family of proteases called caspases. The apoptotic process induced by this compound is characterized by the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.govcybassets.com

Caspase-9 is activated following the release of cytochrome c from the mitochondria. mdpi.com

Caspase-8 activation suggests a potential cross-talk with the extrinsic apoptosis pathway. nih.gov

Caspase-3 is the key executioner caspase, activated by both caspase-8 and -9. Its activation is a central event leading to the cleavage of various cellular substrates and the eventual dismantling of the cell. nih.govnih.gov

The activation of this caspase cascade is a definitive marker of apoptosis induction by this compound in human leukemia cells. nih.govscirp.orgmdpi.com

A key substrate of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inactivation of PARP through cleavage by caspase-3 is a hallmark of apoptosis. nih.govcybassets.com Studies have confirmed that treatment with this compound results in the inactivation of PARP in HL-60 leukemia cells. nih.govcybassets.comebi.ac.uk This event prevents the cell from repairing DNA damage and ensures the progression of the apoptotic process.

Table 2: Molecular Mechanisms of Apoptosis Induced by this compound in Leukemia Cells This table is interactive. Click on the headers to sort.

| Apoptotic Stage | Molecular Event | Description | Citations |

|---|---|---|---|

| Initiation | Increased Intracellular ROS | Triggers oxidative stress leading to mitochondrial dysfunction. | nih.govmdpi.com |

| Mitochondrial Pathway | Loss of Mitochondrial Membrane Potential (ΔΨm) | A key indicator of mitochondrial destabilization. | nih.govmdpi.comebi.ac.uk |

| Mitochondrial Pathway | Cytochrome c Release | Cytochrome c moves from mitochondria to the cytosol, activating the apoptosome. | nih.govmdpi.com |

| Mitochondrial Pathway | Bid Truncation | Activation of the pro-apoptotic protein Bid. | nih.govebi.ac.uk |

| Caspase Activation | Caspase-9 Activation | Initiator caspase activated by the apoptosome/cytochrome c complex. | nih.govmdpi.com |

| Caspase Activation | Caspase-8 Activation | Initiator caspase, suggesting involvement of or crosstalk with the extrinsic pathway. | nih.govcybassets.com |

| Caspase Activation | Caspase-3 Activation | Key executioner caspase that cleaves cellular proteins. | nih.govcybassets.commdpi.com |

| Execution | PARP Inactivation | Cleavage and inactivation of the DNA repair enzyme by caspase-3. | nih.govcybassets.comebi.ac.uk |

Involvement of p38-FasL and Bid Pathways

This compound, an anthocyanin found in Hibiscus sabdariffa, has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells by engaging specific signaling cascades. csfarmacie.czresearchgate.net Research indicates that its pro-apoptotic effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) and the subsequent upregulation of the Fas ligand (FasL). csfarmacie.czresearchgate.net This activation leads to the engagement of the extrinsic apoptosis pathway.

Furthermore, studies have demonstrated that extracts rich in this compound trigger the Bid pathway. csfarmacie.czresearchgate.net The activation of this pathway involves the cleavage of the Bid protein into its truncated form, tBid. researchgate.net This process connects the extrinsic pathway to the intrinsic mitochondrial pathway, amplifying the apoptotic signal. The involvement of the p38-FasL and Bid pathways highlights a key mechanism through which this compound exerts its effects on cancer cells. csfarmacie.czresearchgate.net

Autophagy Induction via AKT/mTOR Pathway Inhibition and AMPK Activation

Delphinidin and its glycosides are recognized as inducers of autophagy, a cellular self-degradation process. nih.govkjpp.net The induction of autophagy by delphinidin is linked to the inhibition of the AKT/mTOR signaling pathway. nih.govkjpp.net The mTOR pathway is a critical negative regulator of autophagy, and its suppression by delphinidin derivatives lifts this inhibition, allowing autophagy to proceed. kjpp.net Specifically, delphinidin has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR itself. kjpp.net

Concurrently, delphinidin activates the 5' AMP-activated protein kinase (AMPK). nih.govnih.govmdpi.com AMPK acts as a cellular energy sensor and a positive regulator of autophagy. mdpi.comd-nb.info Its activation, which can result from the inhibition of the AKT/mTOR pathway, promotes the expression of several autophagy-related proteins, such as ATG5 and microtubule-associated protein light chain 3 (LC3)-II, facilitating the formation of autophagosomes. nih.govkjpp.net Studies on HER-2 positive breast cancer cells have shown that delphinidin induces protective autophagy through the suppression of the mTOR pathway and activation of the AMPK pathway. nih.gov Similarly, anthocyanin extracts from Hibiscus sabdariffa, where this compound is a major component, have been found to trigger autophagy in MCF-7 breast cancer cells via the AMPK signaling pathway. mdpi.com

Inhibition of STAT-3 and MAPKinase Signaling Pathways

This compound has been identified as an inhibitor of key signaling pathways implicated in cell proliferation and inflammation, including the STAT-3 and MAPKinase pathways. Research has shown that delphinidin treatment can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT-3), a crucial mediator of cytokine signaling that is often constitutively active in cancer cells. nih.govnih.gov By preventing the phosphorylation of STAT-3, delphinidin can impede its activation and subsequent translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation. nih.govfoodandnutritionresearch.net

In addition to its effects on STAT-3, this compound demonstrates inhibitory activity against the MAPKinase (MAPK) signaling pathway. nih.gov Specifically, it has been shown to downregulate the MEK1/2-ERK1/2 signaling cascade, a critical component of the MAPK pathway that regulates various cellular processes. nih.govcybassets.com Studies have also revealed that this compound can directly bind to MAPK/ERK kinase 1 (MEK1). thieme-connect.com This interaction inhibits the phosphorylation of MEK1, which in turn suppresses downstream signaling and cellular transformation. thieme-connect.com

Enzyme Inhibition Profiles

Xanthine (B1682287) Oxidase (XO) Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. oup.comzjujournals.com In a study evaluating 18 different monomeric anthocyanins, this compound displayed the most potent inhibitory activity against XO. oup.com Its efficacy was found to be comparable to that of allopurinol (B61711), a commonly used clinical XO inhibitor. oup.comzjujournals.comoup.com The inhibitory concentration (IC50) value for this compound was determined to be 17.1 μM, while the IC50 for allopurinol was 7.2 μM in the same study. oup.com The structure of anthocyanins, particularly the B-ring and the attached glycosides, has been shown to be related to their XO inhibitory activities. zjujournals.comoup.com

Table 1: Comparative Xanthine Oxidase Inhibitory Activity

| Compound | IC50 (μM) | Source(s) |

|---|---|---|

| This compound | 17.1 | oup.com, oup.com, zjujournals.com |

| Allopurinol (Positive Control) | 7.2 | oup.com |

The inhibitory mechanism of this compound on xanthine oxidase involves direct interaction with the enzyme, leading to significant conformational changes. oup.comzjujournals.comoup.com Spectroscopic and fluorescence quenching studies have revealed that this compound can spontaneously bind to XO. oup.comzjujournals.comoup.com This interaction is a static quenching process, indicating the formation of a complex between the inhibitor and the enzyme. wiley.com

Molecular docking simulations further elucidate this interaction, showing that this compound binds within the active site of XO. oup.comzjujournals.com The binding is stabilized by the formation of hydrogen bonds and π–π stacking interactions with key amino acid residues in the enzyme's active pocket, such as LEU648, ASN768, LYS771, GLU802, and SER876. oup.commdpi.com This binding alters the conformation of XO, effectively preventing the substrate, xanthine, from entering the active site and thus inhibiting the enzyme's catalytic activity. oup.comzjujournals.comwiley.com

Binding to Active Site Residues and Substrate Prevention

Computational and spectroscopic studies have elucidated the mechanism by which this compound inhibits certain enzymes. A notable example is its interaction with xanthine oxidase (XO), an enzyme involved in the production of uric acid.

A computational docking study revealed that this compound can orient itself properly to bind within the active pocket of the XO enzyme. oup.comoup.com This binding is stabilized by the formation of stable π-π interactions and multiple hydrogen bonds with key amino acid residues in the active site. oup.comoup.com Specifically, hydrogen bonds are formed with residues such as Leu648, Asn768, Lys771, Glu802, and Ser876. oup.com The C ring of the compound engages in π-σ interactions with Leu1014 and Val1011, while the B-ring forms a π-π stacking interaction with Phe649. oup.com By occupying the active pocket and interacting with these crucial residues, this compound physically prevents the substrate from entering and binding, thus inhibiting the enzyme's activity. oup.comoup.com

Angiotensin I-Converting Enzyme (ACE) Inhibition

This compound has been identified as an inhibitor of Angiotensin I-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.

Kinetic studies have demonstrated that this compound inhibits ACE activity through a competitive mechanism. nih.govresearchgate.netuaeh.edu.mx This indicates that the compound directly competes with the natural substrate, Angiotensin I, for binding to the active site of the ACE enzyme. nih.govresearchgate.netuaeh.edu.mx The inhibitory concentration (IC50) value for this compound has been measured at 84.5 µg/mL. nih.govresearchgate.net This competitive inhibition is a key aspect of its potential role in blood pressure regulation. functionalfoodscenter.net

In silico molecular docking studies have provided insights into the specific interactions between this compound and the ACE active site. These studies calculate the binding affinity and visualize the molecular bonds that stabilize the enzyme-inhibitor complex.

The binding energy of this compound with the ACE active site has been calculated to be -8.2 kcal/mol. researchgate.netinnovareacademics.in The stability of this complex is attributed to a combination of interactions, including key hydrogen bonds with ACE residues, as well as hydrophobic interactions and salt bridges. researchgate.netinnovareacademics.in These molecular interactions effectively block the active site, preventing it from converting Angiotensin I to Angiotensin II.

Table 1: Molecular Docking and Inhibition Data for this compound

| Target Enzyme | Interaction Type | Key Findings | Reference |

|---|---|---|---|

| Xanthine Oxidase (XO) | Substrate Prevention | Binds to active pocket via hydrogen bonds and π-π interactions with key residues, preventing substrate entry. | oup.comoup.com |

| Angiotensin I-Converting Enzyme (ACE) | Competitive Inhibition | Competes with the substrate for the enzyme's active site. IC50 = 84.5 µg/mL. | nih.govresearchgate.net |

| Angiotensin I-Converting Enzyme (ACE) | Molecular Binding | Exhibits a binding energy of -8.2 kcal/mol, forming hydrogen bonds, hydrophobic interactions, and salt bridges with active site residues. | researchgate.netinnovareacademics.in |

Competitive Inhibition Mechanism

Regulation of Lipid and Glucose Metabolism

This compound has been shown to influence the metabolic pathways responsible for lipid and glucose homeostasis, primarily through the regulation of gene expression.

Impact on Gene Expression Related to Lipid Synthesis (e.g., HMGCR, SREBP-1c, FASN, ACC)

Research involving both in vivo models of high-fat diet-induced obese rats and in vitro models using oleic acid-treated HepG2 cells has demonstrated the significant impact of this compound on lipid metabolism. tandfonline.comnih.gov

The compound has been shown to downregulate the mRNA expression of several key genes involved in lipogenesis and cholesterol synthesis. tandfonline.comconsensus.app These include:

HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcriptional regulator of fatty acid synthesis.

Fatty Acid Synthase (FASN): A key enzyme in the synthesis of fatty acids.

Acetyl-CoA Carboxylase (ACC): An enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a crucial step in fatty acid synthesis.

By suppressing the expression of these genes, this compound can effectively reduce hepatic lipid accumulation and intracellular triglyceride levels. tandfonline.comnih.gov This regulatory action highlights its potential to improve dyslipidemia and conditions like hepatic steatosis. tandfonline.comconsensus.app

Table 2: Effect of this compound on Lipid Synthesis Gene Expression

| Gene | Gene Name | Function | Effect of this compound | Reference |

|---|---|---|---|---|

| HMGCR | HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis | Downregulation of mRNA expression | tandfonline.comconsensus.app |

| SREBP-1c | Sterol Regulatory Element-Binding Protein-1c | Master regulator of fatty acid synthesis genes | Downregulation of mRNA expression | tandfonline.comconsensus.app |

| FASN | Fatty Acid Synthase | Key enzyme in fatty acid synthesis | Downregulation of mRNA expression | tandfonline.comconsensus.app |

| ACC | Acetyl-CoA Carboxylase | Catalyzes a key step in fatty acid synthesis | Downregulation of mRNA expression | tandfonline.comconsensus.app |

Upregulation of Genes Involved in Lipid Breakdown

This compound, an anthocyanin predominantly found in Hibiscus sabdariffa, has been shown to influence lipid metabolism by upregulating key genes involved in the breakdown of lipids. nih.govnih.gov Research in both in vivo and in vitro models has demonstrated that this compound can modulate the expression of several critical genes, including Cholesterol 7α-hydroxylase (CYP7A1), Carnitine palmitoyltransferase 1 (CPT1), Acyl-coenzyme A oxidase (ACOX), and Peroxisome proliferator-activated receptor alpha (PPARα). nih.govconsensus.appresearchgate.net

In a study involving high-fat diet-fed rats, administration of this compound led to a notable increase in the mRNA expression of CYP7A1, CPT1, ACOX, and PPARα in the liver. nih.gov Similarly, in HepG2 cells treated with oleic acid to induce lipid accumulation, this compound treatment resulted in the upregulation of CPT1 and PPARα mRNA levels. nih.gov The upregulation of these genes is significant as they play crucial roles in fatty acid oxidation and cholesterol catabolism. mdpi.com For instance, PPARα is a key transcription factor that regulates the expression of genes involved in fatty acid transport and catabolism, while CPT1 is a rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids. ACOX is the first enzyme of the peroxisomal beta-oxidation pathway, and CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids, representing a major pathway for cholesterol elimination. mdpi.com

The collective upregulation of these genes suggests a mechanism by which this compound may contribute to the reduction of lipid accumulation. nih.gov

Table 1: Effects of this compound on Lipid Breakdown Gene Expression

| Gene | Effect of this compound | Model System | Reference |

|---|---|---|---|

| CYP7A1 | Upregulation | High-fat diet-fed rats | nih.govresearchgate.net |

| CPT1 | Upregulation | High-fat diet-fed rats, Oleic acid-treated HepG2 cells | nih.govnih.govresearchgate.net |

| ACOX | Upregulation | High-fat diet-fed rats | nih.govresearchgate.net |

| PPARα | Upregulation | High-fat diet-fed rats, Oleic acid-treated HepG2 cells | nih.govnih.govresearchgate.net |

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The activation of the AMP-Activated Protein Kinase (AMPK) signaling pathway is another key molecular mechanism through which this compound is thought to exert its effects on lipid metabolism. nih.govconsensus.app AMPK is a crucial energy sensor that, once activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, such as lipid synthesis.

In studies with high-fat diet-induced obese rats, this compound treatment was found to significantly upregulate the phosphorylation of AMPK (pAMPK) in hepatic tissues. nih.govresearchgate.net This increased phosphorylation signifies the activation of the AMPK pathway. The activation of AMPK is linked to the subsequent downregulation of lipogenesis-related genes and the upregulation of genes involved in fatty acid oxidation, contributing to reduced lipid accumulation. researchgate.net Therefore, the activation of the AMPK signaling pathway by this compound represents a critical upstream event that orchestrates the observed beneficial changes in lipid metabolism. consensus.appresearchgate.net

Effects on Glucose Diffusion and Insulin (B600854) Production in Cellular Models

In vitro studies have explored the effects of this compound on parameters related to glucose metabolism, specifically glucose diffusion and insulin production. In one study, this compound at a concentration of 50 µg/ml was shown to significantly decrease glucose diffusion compared to a control. utm.myresearchgate.net This suggests a potential role in modulating the rate at which glucose moves across membranes.

Furthermore, the same research indicated that at a concentration of 150 µg/mL, this compound stimulated insulin production in a cellular model, reportedly 3.15 times more than the positive control. utm.myresearchgate.net However, it is noteworthy that in the same study, the compound did not appear to stimulate glucose assimilation in 3T3F442A adipocytes or enhance GLUT4 diffusion and regulation in L6 myotubes. utm.my These findings point towards a complex interaction of this compound with glucose metabolism pathways, with a more pronounced effect on insulin secretion and glucose diffusion rather than direct cellular glucose uptake in the models tested. utm.my

Table 2: Effects of this compound on Glucose Metabolism in Cellular Models

| Parameter | Effect of this compound | Cell Model/System | Reference |

|---|---|---|---|

| Glucose Diffusion | Significantly diminished at 50 µg/ml | In vitro diffusion assay | utm.myresearchgate.net |

| Insulin Production | Stimulated at 150 µg/mL | BRIN BD11 cells | utm.myresearchgate.net |

| Glucose Assimilation | No stimulation | 3T3F442A adipocytes | utm.my |

| GLUT4 Diffusion/Regulation | No enhancement | L6 myotubes | utm.my |

Influence on PI3K-AKT Signaling Pathway in Glucose Metabolism

Bioinformatic analyses and some experimental studies suggest that this compound may influence the PI3K-AKT signaling pathway, which is a critical regulator of glucose metabolism. preprints.orgmdpi.commdpi.com This pathway is known to be involved in insulin-mediated glucose uptake and other metabolic processes.

In silico studies have predicted that this compound could potentially modify the PI3K-AKT pathway, possibly through the inhibition of the Epidermal Growth Factor Receptor (EGFR), an upstream regulator. mdpi.com The inhibition of EGFR would lead to a reduction in the expression of PI3K subunits, thereby decreasing the phosphorylation and activation of Akt. mdpi.com This modulation of the PI3K-AKT pathway is proposed as a mechanism that could affect glucose metabolism in various tissues. mdpi.com While direct experimental evidence specifically detailing the influence of this compound on the PI3K-AKT pathway in the context of glucose metabolism is still emerging, the existing bioinformatic data points to this as a significant area for further investigation. preprints.orgmdpi.com

Other Investigated Biological Activities

Beyond its effects on lipid and glucose metabolism, this compound has been investigated for a range of other biological activities. mdpi.comfrontiersin.org These include antibacterial, antiviral, anthelmintic, and anti-angiogenic properties. preprints.orgresearchgate.netresearchgate.net

Antibacterial Activity: this compound has been identified as a potential antibacterial agent. um-surabaya.ac.idsemanticscholar.org Studies have shown its presence in plant extracts that exhibit inhibitory activity against various bacteria. semanticscholar.orgcsfarmacie.cz

Antiviral Activity: The antiviral potential of this compound has also been noted, with some research suggesting it may act against certain viruses. mdpi.compreprints.org For instance, it has been mentioned in the context of activity against influenza viruses. foodandnutritionjournal.org

Anthelmintic Activity: this compound is reported to possess anthelmintic properties, suggesting it could have a role in combating parasitic worms. mdpi.comfrontiersin.orgpreprints.org

Anti-angiogenic Activity: Delphinidin, the aglycone of this compound, has demonstrated anti-angiogenic potential by suppressing factors like VEGF and VEGFR-2. researchgate.net This activity, which involves the inhibition of new blood vessel formation, is crucial in processes like tumor growth. d-nb.info Bioinformatic studies also support the potential for this compound to be involved in the regulation of angiogenesis. preprints.orgmdpi.com

These diverse biological activities highlight the broad spectrum of potential effects of this compound, although further research is needed to fully elucidate the mechanisms and significance of these properties. mdpi.compreprints.org

Structure Activity Relationship Sar Studies

Influence of Anthocyanidin B-Ring Structure on Biological Potency

The hydroxylation pattern of the B-ring on the anthocyanidin scaffold is a critical determinant of biological activity. Delphinidin (B77816) possesses three hydroxyl (-OH) groups at the 3', 4', and 5' positions, a feature that distinguishes it from other common anthocyanidins like cyanidin (B77932) (two -OH groups at 3' and 4') and pelargonidin (B1210327) (one -OH group at 4'). This tri-hydroxylated B-ring is consistently associated with enhanced biological potency across various assays.

Research has shown that the number of hydroxyl groups on the B-ring directly correlates with certain biological activities. For instance, in studies of antioxidant capacity, delphinidin and its derivatives often exhibit superior free-radical scavenging activity compared to cyanidin and pelargonidin derivatives. nih.govcabidigitallibrary.org This is attributed to the increased potential for hydrogen donation and the ability to stabilize the resulting phenoxyl radical through resonance, a capacity that is amplified by the presence of multiple hydroxyl groups. nih.gov

Similarly, in the context of enzyme inhibition, the B-ring structure is paramount. Studies on xanthine (B1682287) oxidase (XO), a key enzyme in uric acid production, have demonstrated that the inhibitory potency of anthocyanins is influenced by the B-ring's substitution pattern. oup.comoup.com Anthocyanins with a tri-hydroxylated B-ring, like delphinidin glycosides, tend to be more potent inhibitors. This structural feature appears to be essential for potent activities such as inducing apoptosis in cancer cells and inhibiting inflammatory pathways. oup.com For example, delphinidin, cyanidin, and petunidin (B3231668) showed inhibitory effects on AP-1 activity and cell transformation, whereas pelargonidin, peonidin, and malvidin, which lack the ortho-dihydroxyphenyl structure on the B-ring, did not show these effects. oup.com The cytotoxicity of delphinidin-3-glucoside in certain cancer cells has been attributed specifically to the ortho trihydroxylated moiety in the B-ring. mdpi.com

Role of the Glycosidic Moiety (Sambubioside) in Bioactivity

Glycosylation, the attachment of sugar units to the anthocyanidin aglycone, plays a multifaceted role in modulating the bioactivity of the resulting anthocyanin. The specific sugar, its point of attachment, and its structure all influence the compound's stability, solubility, bioavailability, and interaction with biological targets. nih.govresearchgate.net In Delphinidin 3-sambubioside, the sugar is a disaccharide, sambubiose (β-D-xylopyranosyl-(1→2)-β-D-glucopyranose), attached at the C3 position of the C-ring.

The sambubioside moiety significantly impacts the compound's biological activity. One of the most striking examples is its effect on xanthine oxidase (XO) inhibition. A comprehensive study evaluating 18 different anthocyanins found that this compound was the most potent XO inhibitor, with an IC50 value of 17.1 μM, an activity level comparable to the pharmaceutical inhibitor allopurinol (B61711). oup.comoup.comoup.com This study highlighted the importance of the glycosidic structure, noting that replacing a galactoside sugar with an arabinoside or rutinoside increased inhibitory activity. oup.com The unique structure of sambubiose appears to be particularly favorable for binding to the XO active site. oup.com

Conversely, glycosylation can sometimes lead to a decrease in certain activities compared to the aglycone. For instance, some studies suggest that aglycones can have more potent antiproliferative effects on cancer cells than their glycoside counterparts. researchgate.netresearchgate.net This is often attributed to the smaller size of the aglycone, which may facilitate easier passage through cell membranes. However, the glycosidic moiety is crucial for the stability and bioavailability of the compound in biological systems. researchgate.netnih.gov While delphinidin aglycone might be more active in vitro, its glycosides, like this compound, are the forms predominantly found in nature and consumed, and their sugar moiety is vital for absorption and metabolism. nih.govcybassets.com

Comparative Analysis with Related Anthocyanins and Aglycones

To fully appreciate the unique properties of this compound, it is essential to compare its activity with that of its aglycone (delphinidin) and other closely related anthocyanins.

In studies of xanthine oxidase inhibition, this compound (D3S) stands out. It is significantly more potent than its corresponding glucoside (Delphinidin 3-glucoside, D3G) and other delphinidin glycosides like Delphinidin 3-rutinoside (D3R) and Delphinidin 3-arabinoside (D3A). oup.comoup.com This underscores the specific contribution of the sambubiose sugar to this particular activity.

When comparing anti-inflammatory effects, both this compound and its aglycone, delphinidin, have been shown to reduce the levels of inflammatory mediators. nih.govcybassets.com However, in some assays, the delphinidin aglycone demonstrated stronger inhibitory activity than its sambubioside form. cybassets.com This highlights a common theme in SAR studies: the aglycone may exhibit higher potency in isolated in vitro systems, but the glycoside often possesses other properties (like stability) that are crucial for in vivo efficacy.

Regarding antiproliferative activity, this compound has been shown to inhibit the proliferation of human leukemia (HL-60) cells by inducing apoptosis, with a reported IC50 of 75 μM. medchemexpress.comchemsrc.com Comparative studies on other cancer cell lines have shown that delphinidin aglycone can have a potent inhibitory effect, sometimes greater than its glycosides. researchgate.net For example, in MCF7 human breast cancer cells, delphinidin had an IC50 value of 120 μM, while cyanidin was more potent with an IC50 of 47.18 μM. oatext.com Another study found delphinidin-3-rutinoside to have a strong antiproliferative effect on gastric cancer cells with an IC50 of 24.9 µM. nih.gov These variations emphasize that the relative potency is highly dependent on the specific biological endpoint and the cell line being tested.

Interactive Data Tables

Table 1: Comparative Xanthine Oxidase (XO) Inhibitory Activity of this compound and Related Anthocyanins

This table presents the half-maximal inhibitory concentration (IC50) values of various anthocyanins against the enzyme xanthine oxidase. Lower IC50 values indicate greater potency.

| Compound | Anthocyanidin Core | Glycosidic Moiety | IC50 (μM) oup.comoup.com |

| This compound (D3S) | Delphinidin | Sambubioside | 17.1 |

| Delphinidin 3-rutinoside (D3R) | Delphinidin | Rutinoside | 134.4 |

| Delphinidin 3-arabinoside (D3A) | Delphinidin | Arabinoside | 168.3 |

| Delphinidin 3-glucoside (D3G) | Delphinidin | Glucoside | 185.3 |

| Cyanidin 3-arabinoside (C3A) | Cyanidin | Arabinoside | 148.5 |

| Allopurinol (Positive Control) | - | - | 7.2 |

Data sourced from a study evaluating 18 monomeric anthocyanins. oup.comoup.com

Table 2: Comparative Antiproliferative Activity of Delphinidin Derivatives and Related Compounds

This table shows the half-maximal inhibitory concentration (IC50) values, indicating the concentration required to inhibit 50% of cell proliferation in different human cancer cell lines.

| Compound | Cell Line | IC50 Value (μM) | Reference |

| This compound | HL-60 (Leukemia) | 75 | medchemexpress.comchemsrc.com |

| Delphinidin (Aglycone) | MCF7 (Breast Cancer) | 120 | oatext.com |

| Cyanidin (Aglycone) | MCF7 (Breast Cancer) | 47.18 | oatext.com |

| Delphinidin-3-rutinoside | NCI-N87 (Gastric Cancer) | 24.9 | nih.gov |

| Delphinidin-3-rutinoside | Caco-2 (Colon Cancer) | 102.5 | nih.gov |

Bioinformatics and Computational Modeling Approaches

Molecular Target Prediction (e.g., Swiss Target Prediction)

Molecular target prediction is a foundational step in understanding a compound's bioactivity. Tools like Swiss Target Prediction are utilized to identify the most probable protein targets of a small molecule based on the principle of chemical similarity. mdpi.compreprints.org For Delphinidin (B77816) 3-sambubioside, in silico analyses have been conducted to determine its possible molecular targets and the potential impact of these interactions on human proteins and pathways. mdpi.comresearchgate.net

Bioinformatic assays using platforms such as Swiss Target Prediction have identified that the primary molecular targets for D3S are predominantly enzymes and lyases, followed closely by G protein-coupled receptors. preprints.org This predictive analysis is a critical starting point for understanding the compound's broad-spectrum activities. mdpi.comresearchgate.netnih.govresearchgate.net The identification of these potential targets helps to build a picture of how D3S might exert its effects within a biological system. mdpi.com

Table 1: Top Predicted Molecular Target Classes for Delphinidin 3-sambubioside

| Target Class | Percentage of Predicted Targets |

|---|---|

| Enzymes | >40% |

| Lyases | >15% |

| G protein-coupled receptors | ~15% |

| Proteases | <10% |

| Phosphatases | <5% |

| Ion channels | <5% |

| Other | <10% |

Data derived from bioinformatic analyses using Swiss Target Prediction. preprints.org

Pathway Analysis and Gene Ontology Enrichment (e.g., KEGG, ShinnyGo, Stringdb)

Following target prediction, pathway analysis and gene ontology (GO) enrichment are employed to understand the broader biological context of these molecular interactions. mdpi.com Tools such as ShinnyGo, which utilizes the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, help to map the predicted protein targets to specific metabolic and signaling pathways. mdpi.compreprints.orgresearchgate.net

For this compound, GO and KEGG analyses revealed that the compound significantly affects processes related to metabolism and inflammation. mdpi.compreprints.org The functional enrichment analysis of genes predicted to interact with D3S highlighted several key pathways. mdpi.compreprints.orgresearchgate.net These include nitrogen metabolism, insulin (B600854) resistance signaling, the PI3K-Akt pathway, general metabolic pathways, the insulin signaling pathway, regulation of lipolysis, and the TNF signaling pathway. mdpi.compreprints.org These predictions suggest that D3S has the potential to modulate crucial cellular functions related to energy balance, protein metabolism, and inflammatory responses. mdpi.com

Table 2: Functional Enrichment Analysis of Genes Predicted to Interact with this compound (D3S)

| Pathway/Biological Process | Database/Tool | Key Findings |

|---|---|---|

| Gene Ontology (GO) | ShinnyGo 0.77 | Affected processes include nitrogen metabolism, insulin resistance, and TNF signaling. mdpi.compreprints.org |

| Metabolic Pathways | KEGG | Indicates potential dysregulation of nitrogen and glucose metabolism. mdpi.com |

| PI3K-Akt Pathway | KEGG, GO | Identified as a significant pathway potentially modified by D3S. mdpi.comresearchgate.netnih.gov |

| Protein-Protein Interaction | STRING | Constructed a network with 57 nodes and 257 edges, indicating significant interactions. mdpi.compreprints.org |

This table summarizes findings from various bioinformatic tools used to analyze the predicted targets of D3S.

To further refine pathway analysis, protein-protein interaction (PPI) networks are constructed using databases like STRING. mdpi.compreprints.org This approach helps to identify "hub genes"—highly connected nodes within the network that are critical for biological processes. The PPI network for D3S targets was constructed with a medium confidence score, revealing a complex web of interactions. mdpi.compreprints.org The resulting interactome for D3S consisted of 57 nodes and 257 edges, with an average node degree of 9.02 and a highly significant PPI enrichment p-value (< 1.0 × 10⁻¹⁶), indicating a network that is more interconnected than expected by chance. mdpi.compreprints.org

Analysis of this network and the associated GO terms confirmed that D3S has the potential to modify genes related to nitrogen and glucose metabolism, inflammation, angiogenesis, and cell proliferation. mdpi.comresearchgate.netnih.govresearchgate.net The process of angiogenesis, crucial for blood pressure regulation through its connection to nitric oxide production, was also highlighted. mdpi.com Many of the identified hub genes are associated with the PI3K-Akt pathway, reinforcing its importance as a potential mediator of D3S's effects. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as this compound, interacts with its protein target. These methods predict the preferred orientation of the ligand when bound to a receptor and estimate the strength and stability of the resulting complex. Such simulations are crucial for understanding the inhibitory mechanisms of compounds like D3S against specific enzymes.

In silico molecular docking studies have been instrumental in identifying D3S as a potential inhibitor of key enzymes.

Xanthine (B1682287) Oxidase (XO): Computational docking has shown that D3S can bind effectively to the active site of xanthine oxidase. oup.comoup.comzjujournals.com The simulations indicated that D3S fits into the active pocket, where it forms stable π–π interactions and hydrogen bonds with key amino acid residues. oup.comzjujournals.com This interaction is predicted to prevent the substrate from accessing the catalytic site, thereby inhibiting the enzyme's activity. oup.comoup.comzjujournals.com

Angiotensin I-Converting Enzyme (ACE): Molecular docking studies have also evaluated D3S and its analogs as potential ACE inhibitors. innovareacademics.ininnovareacademics.inresearchgate.net These studies predict that D3S can form hydrogen bonds and other interactions with residues within the active site of ACE, suggesting a competitive inhibitory mechanism. innovareacademics.inscience.gov

The binding affinity, often expressed as binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and potent interaction. Molecular dynamics simulations further assess the stability of the protein-ligand complex over time.

In silico studies on D3S have yielded specific binding affinity data. For instance, docking studies against angiotensin I-converting enzyme (ACE) calculated a binding energy of -8.2 kcal/mol for D3S. innovareacademics.inresearchgate.net In a separate study targeting proteases of SARS-CoV-2, the binding energy for the D3S/PLpro complex was found to be -6.66 kcal/mol. dergipark.org.tr Furthermore, molecular dynamics simulations have been used to confirm that D3S forms a stable complex with xanthine oxidase, reinforcing the docking predictions. oup.com

Table 3: Predicted Binding Affinities of this compound with Protein Targets

| Protein Target | Computational Method | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Xanthine Oxidase (XO) | Molecular Docking | Not specified, but potent | π–π stacking, hydrogen bonds oup.comoup.com |

| Angiotensin I-Converting Enzyme (ACE) | Molecular Docking | -8.2 | Hydrogen bonds, hydrophobic interactions innovareacademics.inresearchgate.net |

| SARS-CoV-2 PLpro | Molecular Docking | -6.66 | Hydrogen bonds dergipark.org.tr |

| SARS-CoV-2 3CLpro | Molecular Docking | >-6.50 | Hydrogen bonds dergipark.org.tr |

This table presents binding energy data from various in silico docking studies.

Prediction of Protein-Ligand Interactions for Enzyme Inhibition (e.g., XO, ACE, AT2R)

In Silico Prediction of Biological Functions and Modulatory Effects (e.g., TNF-α signaling)

Beyond single-target interactions, computational approaches can predict the broader biological functions and modulatory effects of a compound. Gene Ontology analysis has predicted that this compound affects the Tumor Necrosis Factor (TNF) signaling pathway. mdpi.compreprints.org This pathway is a critical regulator of inflammation.

While direct docking studies of D3S with TNF-α are not extensively detailed, research on the closely related compound delphinidin-3-O-glucoside provides valuable insights. In silico studies have shown that delphinidin-3-O-glucoside can interact directly with the TNF-α receptor, potentially inhibiting the signaling cascade initiated by TNF-α. nih.govactainformmed.org These findings, combined with the pathway analysis for D3S, suggest a mechanism for its anti-inflammatory effects through the modulation of TNF-α signaling. mdpi.comnih.govnih.govresearchgate.net Cellular signaling analysis supports this, indicating that D3S can downregulate pathways like NF-κB, which are downstream of TNF-α. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Unexplored Molecular Mechanisms and Signaling Networks

Future research should prioritize a deeper dive into the molecular mechanisms and signaling networks modulated by Delphinidin (B77816) 3-sambubioside. While its anti-inflammatory and antioxidant properties are recognized, the intricate pathways involved require further clarification. For instance, its role in downregulating the NF-κB and MEK1/2-ERK1/2 signaling pathways has been identified as a mechanism for its anti-inflammatory effects. cybassets.comnih.govresearchgate.net Additionally, bioinformatic analyses suggest that Delphinidin 3-sambubioside may influence nitrogen and glucose metabolism, inflammation, angiogenesis, and cell proliferation, with a notable impact on the PI3K-AKT signaling pathway. mdpi.commdpi.comnih.gov Studies have also pointed to its ability to induce apoptosis in cancer cells through a pathway mediated by reactive oxygen species (ROS) and mitochondrial dysfunction. nih.govtargetmol.com A comprehensive understanding of these and other yet-to-be-discovered pathways will be instrumental in defining its therapeutic applications.

Identification of Novel Molecular Targets

Identifying novel molecular targets is a critical step in expanding the therapeutic scope of this compound. Computational tools, such as Swiss Target Prediction, have been employed to generate lists of potential molecular targets. mdpi.com These predictions, which point towards involvement in metabolic and inflammatory processes, require experimental validation. mdpi.com Research has already shown that this compound can inhibit enzymes like cyclooxygenase and lipoxygenase, and it has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. oup.com Further investigation into its interactions with various receptors, enzymes, and transcription factors will likely unveil new therapeutic avenues.

Development of Advanced Analytical Techniques for Comprehensive Profiling in Biological Samples

The development of sophisticated analytical methods is paramount for accurately profiling this compound and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) and photodiode array (PDA) detection has proven to be a reliable technique for its identification and quantification. analis.com.myresearchgate.net Methods combining macroporous resins with C18 Sep-Pak cartridges have also been successfully used for its purification. researchgate.net Future efforts should focus on enhancing the sensitivity and selectivity of these techniques to facilitate detailed pharmacokinetic and bioavailability studies, which are essential for translating preclinical findings to clinical settings. usm.my The use of solid-phase extraction (SPE) has shown promise in purifying samples for analysis. usm.my

Strategic Design of Preclinical in vivo Studies Utilizing Relevant Animal Models

Well-designed preclinical in vivo studies using appropriate animal models are crucial to validate the therapeutic potential of this compound. Current research has utilized models such as lipopolysaccharide (LPS)-induced paw edema in mice to demonstrate its anti-inflammatory effects. cybassets.comnih.govmedchemexpress.com In these studies, this compound reduced the production of inflammatory mediators like IL-6, MCP-1, and TNF-α. cybassets.comnih.govresearchgate.net Furthermore, studies in high-fat diet-induced obese rats have shown its ability to attenuate hyperlipidemia and hepatic lipid accumulation. medchemexpress.comnih.gov Future studies should employ a wider range of disease models that are highly relevant to human conditions to comprehensively evaluate its efficacy and to inform the design of potential human trials.

Exploration of Synergistic Effects with Other Phytochemicals

Investigating the synergistic effects of this compound with other phytochemicals could lead to the development of more potent therapeutic combinations. For example, extracts of Hibiscus sabdariffa, which contain this compound along with other compounds like cyanidin-3-sambubioside, quercetin, and chlorogenic acid, have shown a range of biological activities. wiley.comscispace.com Studies on the combined effects of Olea europaea L. (olive) leaf extracts and Hibiscus sabdariffa L. flower extracts have suggested synergistic protective effects on cardiovascular health. wiley.com In ruminant nutrition, it is hypothesized that the anthocyanins from Hibiscus, including this compound, may interact with other substrates and microorganisms, potentially improving meat and milk quality. nih.govresearchgate.net Further research into these synergistic interactions is warranted to optimize therapeutic outcomes.

Potential for Rational Design of this compound Analogs for Enhanced Bioactivity

The rational design of analogs of this compound presents an exciting opportunity to enhance its bioactivity, stability, and bioavailability. By modifying its chemical structure, it may be possible to improve its therapeutic index. While research in this specific area is still nascent, the principles of medicinal chemistry and computational docking simulations can guide the synthesis of novel derivatives with improved pharmacological properties. oup.comnih.gov This approach could lead to the development of more effective second-generation compounds for various therapeutic applications. d-nb.info

Q & A

Q. What analytical methods are recommended for identifying and quantifying Delphinidin 3-sambubioside in plant tissues?

To ensure accuracy, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise identification and quantification. Key parameters include:

- Precise mass detection : Monitor ions at m/z 596.14 ([M + H]⁺) for this compound, validated against reference standards.

- Fragmentation patterns : Confirm structural identity using characteristic fragment ions (e.g., m/z 303.05 for the delphinidin aglycone) .

- Sample preparation : Acidified methanol extraction (e.g., 0.1% HCl) to stabilize anthocyanins, followed by centrifugation and filtration to remove interferents.

Q. What in vitro models are suitable for initial screening of this compound’s anti-inflammatory activity?

Use lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages to assess inhibition of pro-inflammatory markers (e.g., TNF-α, IL-6). Methodological steps:

- Dose range : 10–100 μM, with pre-treatment 1–2 hours before LPS stimulation.

- Controls : Include dexamethasone as a positive control and solvent-only as a negative control.

- Mechanistic assays : Measure NF-κB activation via luciferase reporter assays or nuclear translocation using immunofluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported apoptotic effects of this compound across studies?

Contradictions often arise from differences in experimental design:

- Cell line specificity : Compare responses in leukemia (e.g., HL-60) versus solid tumor models (e.g., HepG2). This compound induces apoptosis in HL-60 via ROS-mediated mitochondrial pathways but may require higher doses in epithelial cancers .

- Dosage and exposure time : Optimize using time-course assays (e.g., 24–72 hours) to differentiate cytostatic vs. cytotoxic effects.

- Analytical validation : Confirm compound stability in culture media via LC-MS to rule out degradation artifacts .

Q. What experimental design considerations are critical for evaluating this compound’s therapeutic potential in metabolic disorders?